(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorophenyl group attached to the ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing antidiabetic drugs, particularly as a potential PPARγ agonist.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of antidiabetic research, the compound is believed to act as a PPARγ agonist, which helps regulate glucose and lipid metabolism. By activating PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic drug.
Pioglitazone: Similar in structure and function, also used to treat diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target proteins, potentially leading to improved efficacy and reduced side effects compared to other thiazolidinediones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHSFNYTZXIGL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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